
Methylprotodioscin
Descripción general
Descripción
Methylprotodioscin is a steroid saponin . It is a natural product found in Smilax menispermoidea, Polygonatum zanlanscianense, and other organisms .
Synthesis Analysis
Methylprotodioscin has been synthesized for the first time from diosgenin through nine steps in an overall yield of 7.8% .Molecular Structure Analysis
The molecular formula of Methylprotodioscin is C52H86O22 . Its molecular weight is 1063.23 g/mol .Chemical Reactions Analysis
Methylprotodioscin displays anti-prostate cancer activity by inducing FOXO1 protein, reducing cholesterol concentration, and disrupting lipid rafts .Physical And Chemical Properties Analysis
The molecular formula of Methylprotodioscin is C52H86O22 and its molecular weight is 1063.23 g/mol .Aplicaciones Científicas De Investigación
Anticancer Activity Against Prostate Cancer
MPD has shown promising anticancer activity against prostate cancer . It has been found to suppress proliferation, migration, cell cycle, and invasion and induce apoptosis of DU145 cells . The mechanism involves the reduction of cholesterol concentration, disruption of lipid rafts, and modulation of the mitogen-activated protein kinase (MAPK) signaling pathway via FOXO1 induction . In vivo studies have demonstrated that MPD significantly reduces tumor size, suppresses cholesterol concentration and the MAPK signaling pathway, and induces FOXO1 expression and apoptosis in tumor tissue .
Treatment of Osteosarcoma
MPD has been found to inhibit the growth of human HOS and 143B osteosarcoma cells . It upregulates apoptotic-related proteins (cleaved caspase-3, cleaved caspase-9, and cleaved PARP) and mitophagy-related proteins (LC3B and NIX), contributing to the induction of apoptosis, mitochondrial membrane potential (MMP) dysfunction, and mitophagy . The inhibition of LC3 or NIX decreases apoptosis and mitophagy in PD-treated osteosarcoma cells .
Anti-Inflammatory Properties
MPD, one of the main bioactive components in Dioscoreaceae, has been found to ameliorate intestinal inflammation . The mechanisms behind this are still being explored .
Mecanismo De Acción
Methylprotodioscin, also known as Methyl protodioscin, is a natural furostanol saponin found in the rhizomes of Dioscoreaceae . It has been reported to have lipid-lowering and broad anticancer properties .
Target of Action
Methylprotodioscin primarily targets the Forkhead box O1 (FOXO1) protein and the Mitogen-Activated Protein Kinase (MAPK) signaling pathway . FOXO1 is a tumor suppressor and a critical factor controlling cholesterol metabolism . The MAPK signaling pathway plays a crucial role in cellular proliferation, differentiation, and apoptosis .
Mode of Action
Methylprotodioscin interacts with its targets by inducing the FOXO1 protein and reducing the cholesterol concentration . This disruption of lipid rafts leads to a reduction in the associated MAPK signaling pathway protein P-extracellular regulated protein kinase (ERK) .
Biochemical Pathways
The compound affects the cholesterol-associated MAPK signaling pathway . By reducing cholesterol concentration and disrupting lipid rafts, Methylprotodioscin reduces the MAPK signaling pathway . This results in the suppression of proliferation, migration, invasion, and cell cycle, and induces apoptosis of prostate cancer cells .
Pharmacokinetics
The pharmacokinetics of Methylprotodioscin were investigated in rats after intravenous injection . The plasma concentrations of Methylprotodioscin declined rapidly with an elimination half-life (t1/2) from 25.56 to 29.32 minutes . The compound was found to be distributed and eliminated rapidly in rats .
Result of Action
Methylprotodioscin displays anti-prostate cancer activity by inducing the FOXO1 protein, reducing cholesterol concentration, and disrupting lipid rafts . Consequently, the reduced MAPK signaling pathway suppresses proliferation, migration, invasion, and cell cycle and induces apoptosis of prostate cancer cells .
Safety and Hazards
Propiedades
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H86O22/c1-21(20-66-46-40(61)39(60)36(57)31(18-53)70-46)10-15-52(65-7)22(2)33-30(74-52)17-29-27-9-8-25-16-26(11-13-50(25,5)28(27)12-14-51(29,33)6)69-49-45(73-48-42(63)38(59)35(56)24(4)68-48)43(64)44(32(19-54)71-49)72-47-41(62)37(58)34(55)23(3)67-47/h8,21-24,26-49,53-64H,9-20H2,1-7H3/t21-,22+,23+,24+,26+,27-,28+,29+,30+,31-,32-,33+,34+,35+,36-,37-,38-,39+,40-,41-,42-,43+,44-,45-,46-,47+,48+,49-,50+,51+,52-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSJYSJXBOCKQM-GVTGEURHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)C)O)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)O)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O[C@@]1(CC[C@@H](C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H86O22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301031695 | |
| Record name | Methylprotodioscin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301031695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1063.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methylprotodioscin | |
CAS RN |
54522-52-0 | |
| Record name | Methylprotodioscin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54522-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylprotodioscin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054522520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylprotodioscin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301031695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYLPROTODIOSCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VJB6VV6IA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
A: Methyl protodioscin (MPD) is a natural furostanol saponin found in plants belonging to the Dioscoreaceae family, such as certain species of yams. [] It has been the subject of extensive research for its diverse pharmacological activities, particularly its anti-tumor, anti-inflammatory, and neuroprotective properties. [, , , , ]
A: MPD has a molecular formula of C51H84O22 and a molecular weight of 1085.2 g/mol. []
ANone: The structure of MPD is elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). [1H-NMR, 13C-NMR, 1H-1H COSY, HMQC, HMBC, and FAB-MS are commonly employed. 29]
ANone: MPD has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. Studies suggest that MPD triggers apoptosis via multiple pathways, including:
- Caspase Activation: MPD activates caspase-9 and caspase-3, key enzymes involved in the execution phase of apoptosis. []
- Mitochondrial Pathway: MPD disrupts mitochondrial membrane potential, leading to the release of cytochrome c, a crucial step in the intrinsic apoptotic pathway. []
- MAPK Signaling: MPD modulates the activity of mitogen-activated protein kinases (MAPKs), specifically JNK and p38, which are involved in stress-induced apoptosis. []
- Cell Cycle Arrest: MPD induces cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating. []
ANone: Yes, in vitro and in vivo studies have demonstrated the anticancer potential of MPD against several cancer types, including:
- Osteosarcoma: MPD inhibits cell growth and induces apoptosis in MG-63 human osteosarcoma cells. []
- Lung Cancer: MPD shows growth inhibitory effects, induces G2/M cell cycle arrest, and triggers apoptosis in A549 human lung cancer cells. []
- Prostate Cancer: MPD suppresses proliferation, migration, invasion, and cell cycle progression while inducing apoptosis in DU145 prostate cancer cells. []
- Pancreatic Cancer: MPD has been found to suppress proliferation and induce apoptosis in pancreatic cancer cells, along with inhibiting glycolysis, a process often upregulated in cancer cells. []
A: MPD has been found to decrease cholesterol concentration, potentially by inducing Forkhead box O (FOXO)1, a tumor suppressor protein involved in cholesterol metabolism. [] This cholesterol-lowering effect may disrupt lipid rafts, specialized membrane microdomains enriched in cholesterol and signaling molecules. The disruption of lipid rafts can negatively impact the function of oncogenic signaling pathways, contributing to MPD's anticancer effects. []
A: Studies suggest that MPD, at therapeutic concentrations, does not significantly inhibit the activity of seven major cytochrome P450 enzymes (CYP1A2, CYP2D6, CYP2C9, CYP2C19, CYP2E1, CYP2A6, and CYP3A4) in human liver microsomes. [] This finding implies a low probability of drug-drug interactions between MPD and drugs metabolized by these enzymes.
A: Pharmacokinetic studies in rats have revealed that MPD exhibits dose-dependent pharmacokinetics following intravenous administration. [, ] The compound is rapidly cleared from the plasma, with an elimination half-life ranging from 25.56 to 29.32 minutes. [] MPD appears to follow a one-compartment model after intravenous injection, indicating rapid distribution and elimination. [] A considerable portion of the administered dose is recovered in urine and bile, suggesting these as primary routes of excretion. []
A: Yes, a highly sensitive and specific high-performance liquid chromatography/tandem mass spectrometry (HPLC-MS/MS) assay has been developed and validated for the quantification of MPD in rat plasma. [] This method utilizes methanol-mediated protein precipitation for sample pretreatment and achieves separation on a C18 column.
A: Yes, the developed HPLC-MS/MS method has been validated for its linearity, specificity, accuracy, precision, and reproducibility, demonstrating its suitability for pharmacokinetic studies. []
ANone: MPD has demonstrated additional pharmacological activities, including:
- Anti-inflammatory effects: MPD reduces airway inflammation by inhibiting the production of pro-inflammatory cytokines like IL-6, IL-8, and TNF-α. []
- Cardioprotective effects: MPD has shown protective effects against myocardial infarction in rats. [] It reduces myocardial enzyme levels, lessens infarct size, and improves the heart's antioxidant capacity. [] It also protects cardiomyocytes from anoxia/reoxygenation injury. []
- Anti-thrombotic effects: MPD displays anti-thrombotic effects in rats by inhibiting both in vitro and in vivo thrombosis. [] It prolongs occlusion time and reduces thrombus weight. [] It also possesses blood viscosity-lowering effects. []
- Anti-osteoporotic activity: Studies have shown that MPD and extracts rich in MPD can inhibit bone loss in ovariectomized rats and mice, indicating potential in treating osteoporosis. []
A: Modifications to the MPD structure can significantly impact its biological activity. For example, the introduction of specific sugar moieties or acyl groups can enhance its anti-inflammatory properties. [] Further research is ongoing to fully understand the SAR of MPD and develop more potent and selective analogs.
A: Yes, several synthetic routes to MPD have been reported. These typically involve multi-step procedures starting from diosgenin, a related steroidal sapogenin. [, , ] Improvements in synthetic strategies have led to more efficient and scalable methods for obtaining MPD and its analogs.
ANone: Despite its promising pharmacological activities, there are challenges in translating MPD into a clinically viable drug. These include:
- Low water solubility: MPD's poor water solubility can hinder its formulation and bioavailability. []
ANone: Yes, researchers are exploring various strategies to enhance the therapeutic profile of MPD, such as:
A: The presence and distribution of MPD and related saponins within specific plant families, like Dioscoreaceae and Palmae, provide valuable insights into plant evolution and classification. [] Chemotaxonomic studies based on MPD can contribute to a better understanding of plant biodiversity and the discovery of new bioactive compounds.
A: Xanthine oxidase is an enzyme involved in purine metabolism. Its inhibition can lead to a decrease in uric acid production, making MPD a potential therapeutic candidate for hyperuricemia and gout. [, ]
A: Computational chemistry plays a crucial role in understanding the interactions between MPD and its biological targets, predicting the properties of new analogs, and guiding the design of improved therapeutics. Techniques like molecular docking and molecular dynamics simulations can provide valuable insights into the binding modes, affinities, and potential mechanisms of action of MPD and its derivatives. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Oxo-2-[3-((E)-2-quinolin-2-yl-vinyl)-phenyl]-4H-chromene-8-carboxylic acid](/img/structure/B1245188.png)
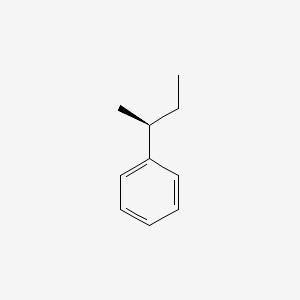

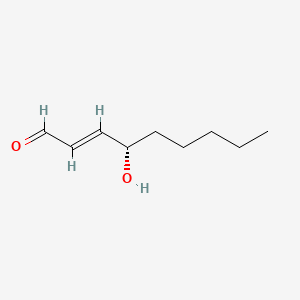
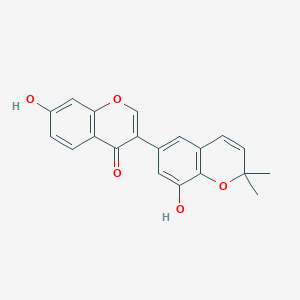
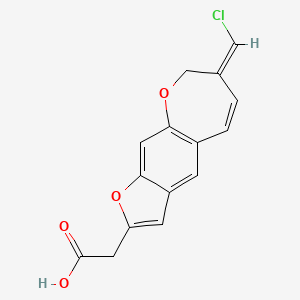

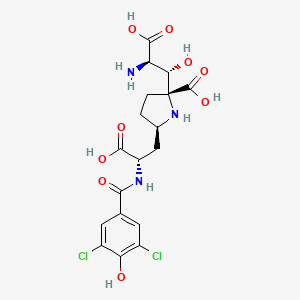


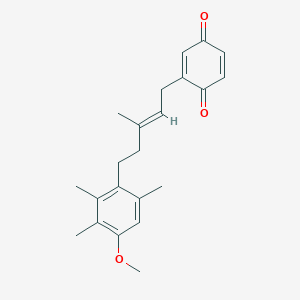

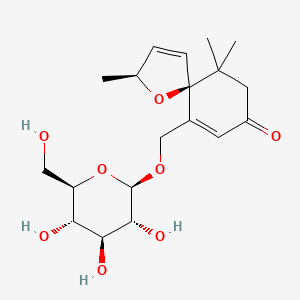
![2,4-Diethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B1245211.png)